molecular formula C15H20N6S2 B5652531 (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate

Cat. No.: B5652531
M. Wt: 348.5 g/mol
InChI Key: RJZLGWJUMUNRDU-UHFFFAOYSA-N
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Description

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate is a complex organic compound that belongs to the class of triazines Triazines are heterocyclic compounds containing three nitrogen atoms in a six-membered ring

Mechanism of Action

Target of Action

It is known that 1,3,5-triazine derivatives, which this compound is a part of, have been investigated as biologically active small molecules . These compounds exhibit antimicrobial, antiviral, anticancer, and antimalarial activities , suggesting that they may target a variety of cellular processes and structures.

Mode of Action

1,3,5-triazine derivatives are known to interact with various biological targets, leading to changes in cellular processes

Biochemical Pathways

Given the broad range of activities exhibited by 1,3,5-triazine derivatives , it is likely that multiple pathways could be affected. These could potentially include pathways related to microbial growth, viral replication, cancer cell proliferation, and malaria parasite development.

Result of Action

Given the known activities of 1,3,5-triazine derivatives , it is likely that the compound could have effects such as inhibiting microbial growth, preventing viral replication, killing cancer cells, or disrupting the development of malaria parasites.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate typically involves the reaction of cyanuric chloride with aniline and diethyldithiocarbamate under controlled conditions. The reaction proceeds through a series of nucleophilic substitutions where the chlorine atoms on the cyanuric chloride are replaced by the amino and anilino groups. The reaction is usually carried out in a solvent such as dichloromethane or dioxane, and the temperature is maintained at around 0-5°C to ensure the stability of the intermediates .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as transition metal complexes, can further enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halides, alkoxides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent, making it useful in the development of new pharmaceuticals.

    Medicine: Research has indicated its potential use in cancer therapy due to its ability to inhibit certain enzymes involved in cell proliferation.

    Industry: It is used in the production of herbicides and polymer stabilizers .

Comparison with Similar Compounds

Similar Compounds

  • (4-amino-6-methyl-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate
  • (4-amino-6-phenyl-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate
  • (4-amino-6-ethyl-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate

Uniqueness

What sets (4-amino-6-anilino-1,3,5-triazin-2-yl)methyl diethyldithiocarbamate apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of both amino and anilino groups allows for versatile chemical reactivity, while the diethyldithiocarbamate moiety enhances its ability to chelate metal ions .

Properties

IUPAC Name

(4-amino-6-anilino-1,3,5-triazin-2-yl)methyl N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N6S2/c1-3-21(4-2)15(22)23-10-12-18-13(16)20-14(19-12)17-11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3,(H3,16,17,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJZLGWJUMUNRDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC1=NC(=NC(=N1)NC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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